molecular formula C22H26N4O3 B12040063 methyl 4-[(E)-{2-[(4-benzylpiperazin-1-yl)acetyl]hydrazinylidene}methyl]benzoate

methyl 4-[(E)-{2-[(4-benzylpiperazin-1-yl)acetyl]hydrazinylidene}methyl]benzoate

Cat. No.: B12040063
M. Wt: 394.5 g/mol
InChI Key: RGLLZTKUTNWJGV-HZHRSRAPSA-N
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Description

Methyl 4-[(E)-{2-[(4-benzylpiperazin-1-yl)acetyl]hydrazinylidene}methyl]benzoate is a complex organic compound characterized by its unique structure, which includes a benzylpiperazine moiety and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(E)-{2-[(4-benzylpiperazin-1-yl)acetyl]hydrazinylidene}methyl]benzoate typically involves multiple steps. One common route includes the reaction of 4-benzylpiperazine with acetyl chloride to form the acetylated intermediate. This intermediate is then reacted with hydrazine to form the hydrazinylidene derivative. Finally, this derivative is reacted with methyl 4-formylbenzoate under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and pH. Advanced techniques like continuous flow synthesis might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-{2-[(4-benzylpiperazin-1-yl)acetyl]hydrazinylidene}methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-[(E)-{2-[(4-benzylpiperazin-1-yl)acetyl]hydrazinylidene}methyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-[(E)-{2-[(4-benzylpiperazin-1-yl)acetyl]hydrazinylidene}methyl]benzoate involves its interaction with specific molecular targets. The benzylpiperazine moiety may interact with neurotransmitter receptors, while the hydrazinylidene group can form hydrogen bonds with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[(benzylamino)methyl]benzoate: Similar structure but with an amino group instead of a hydrazinylidene group.

    Methyl 4-methylbenzoate: Lacks the benzylpiperazine and hydrazinylidene groups.

Uniqueness

Methyl 4-[(E)-{2-[(4-benzylpiperazin-1-yl)acetyl]hydrazinylidene}methyl]benzoate is unique due to its combination of a benzylpiperazine moiety and a hydrazinylidene group, which confer distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C22H26N4O3

Molecular Weight

394.5 g/mol

IUPAC Name

methyl 4-[(E)-[[2-(4-benzylpiperazin-1-yl)acetyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C22H26N4O3/c1-29-22(28)20-9-7-18(8-10-20)15-23-24-21(27)17-26-13-11-25(12-14-26)16-19-5-3-2-4-6-19/h2-10,15H,11-14,16-17H2,1H3,(H,24,27)/b23-15+

InChI Key

RGLLZTKUTNWJGV-HZHRSRAPSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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